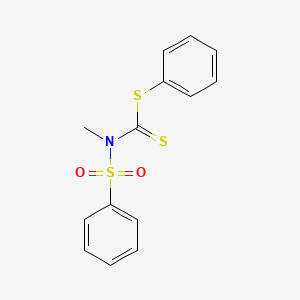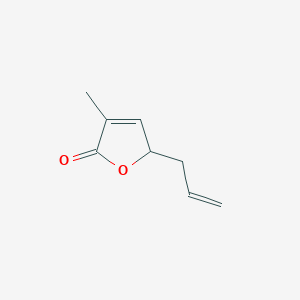![molecular formula C15H22O4 B12600058 Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1) CAS No. 651057-22-6](/img/structure/B12600058.png)
Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–4-[(2S)-oxolan-2-yl]butan-1-ol (1/1) is a complex organic compound that combines the structural elements of benzoic acid and oxolan-2-yl butan-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–4-[(2S)-oxolan-2-yl]butan-1-ol typically involves multi-step organic reactions. One common method involves the esterification of benzoic acid with oxolan-2-yl butan-1-ol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–4-[(2S)-oxolan-2-yl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the oxolan-2-yl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) for converting alcohols to alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid and oxolan-2-yl butan-1-ol, such as carboxylic acids, alcohols, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–4-[(2S)-oxolan-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzoic acid–4-[(2S)-oxolan-2-yl]butan-1-ol involves its interaction with specific molecular targets and pathways. For instance, the benzoic acid moiety can inhibit microbial growth by disrupting cell membrane integrity, while the oxolan-2-yl butan-1-ol part may interact with enzymes and proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Oxolan-2-yl Butan-1-ol: A compound with a similar oxolan ring structure but lacking the benzoic acid moiety.
Phenylacetic Acid: Similar to benzoic acid but with an additional methylene group.
Uniqueness
The presence of both benzoic acid and oxolan-2-yl butan-1-ol moieties allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
651057-22-6 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
benzoic acid;4-[(2S)-oxolan-2-yl]butan-1-ol |
InChI |
InChI=1S/C8H16O2.C7H6O2/c9-6-2-1-4-8-5-3-7-10-8;8-7(9)6-4-2-1-3-5-6/h8-9H,1-7H2;1-5H,(H,8,9)/t8-;/m0./s1 |
InChI-Schlüssel |
FEJLVYKUTGFLLN-QRPNPIFTSA-N |
Isomerische SMILES |
C1C[C@@H](OC1)CCCCO.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1CC(OC1)CCCCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


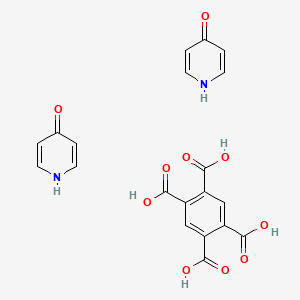
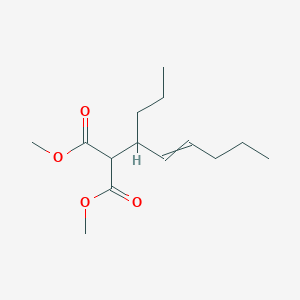
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
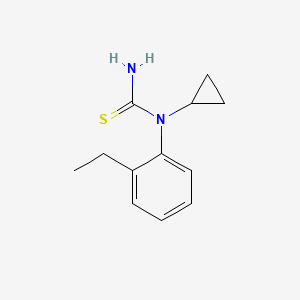
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
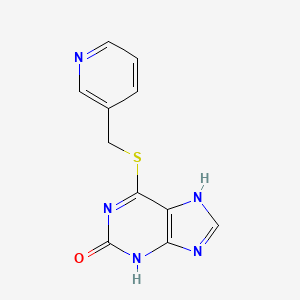
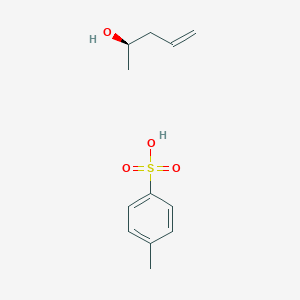
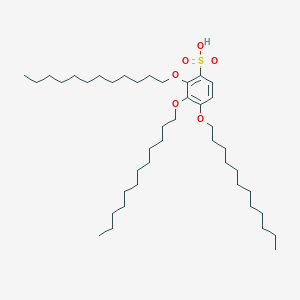
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
